4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester
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Overview
Description
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester typically involves the esterification of 4-Amino-2,6-dichloro-benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
Chloroprocaine: 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate
Procaine: 2-(Diethylamino)ethyl 4-aminobenzoate
Uniqueness
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
CAS No. |
173923-92-7 |
---|---|
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20022 |
Synonyms |
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester |
Origin of Product |
United States |
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